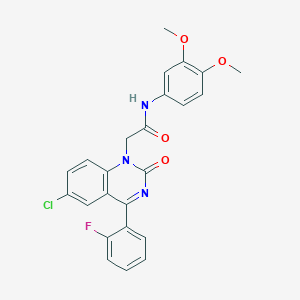

2-(6-chloro-4-(2-fluorophenyl)-2-oxoquinazolin-1(2H)-yl)-N-(3,4-dimethoxyphenyl)acetamide

Description

This compound belongs to the quinazolinone class, characterized by a bicyclic core structure (quinazolin-2-one) with substituents at positions 4 and 4. The 2-fluorophenyl group at position 4 and the 3,4-dimethoxyphenylacetamide moiety at position 1 contribute to its unique electronic and steric properties. Quinazolinones are known for diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory effects . The 3,4-dimethoxyphenyl group may improve lipophilicity, impacting bioavailability .

Properties

IUPAC Name |

2-[6-chloro-4-(2-fluorophenyl)-2-oxoquinazolin-1-yl]-N-(3,4-dimethoxyphenyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19ClFN3O4/c1-32-20-10-8-15(12-21(20)33-2)27-22(30)13-29-19-9-7-14(25)11-17(19)23(28-24(29)31)16-5-3-4-6-18(16)26/h3-12H,13H2,1-2H3,(H,27,30) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVRXDTDMLZAXAI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)NC(=O)CN2C3=C(C=C(C=C3)Cl)C(=NC2=O)C4=CC=CC=C4F)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19ClFN3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

467.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(6-chloro-4-(2-fluorophenyl)-2-oxoquinazolin-1(2H)-yl)-N-(3,4-dimethoxyphenyl)acetamide is a derivative of quinazolinone, a class of compounds known for their diverse biological activities. This article aims to summarize the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C22H20ClF N3O3

- Molecular Weight : 443.8 g/mol

- CAS Number : 932531-15-2

Biological Activity Overview

Quinazolinone derivatives have been extensively studied for their potential therapeutic applications. The specific compound exhibits a range of biological activities:

- Antimicrobial Activity : Quinazolinones are known for their antibacterial properties. Studies have shown that compounds with similar structures can inhibit the growth of both Gram-positive and Gram-negative bacteria. The presence of halogen substituents (like chlorine and fluorine) is often associated with enhanced antimicrobial activity.

- Anticancer Potential : Research indicates that quinazolinone derivatives can induce apoptosis in cancer cells. The mechanism often involves the inhibition of specific kinases or receptors that are critical for cancer cell proliferation.

- Anti-inflammatory Effects : Some studies suggest that quinazolinones may modulate inflammatory pathways, potentially providing therapeutic benefits in conditions like arthritis or other inflammatory diseases.

The biological activity of 2-(6-chloro-4-(2-fluorophenyl)-2-oxoquinazolin-1(2H)-yl)-N-(3,4-dimethoxyphenyl)acetamide is believed to stem from its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in bacterial cell wall synthesis or cancer cell metabolism.

- Receptor Modulation : It may act as an antagonist or agonist at specific receptors, altering cellular signaling pathways.

Antibacterial Activity

A study conducted on related quinazolinone derivatives demonstrated significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were comparable to standard antibiotics, indicating strong potential for development as an antibacterial agent .

| Compound | MIC (μg/mL) | Bacterial Strain |

|---|---|---|

| 2b | 25 | E. coli |

| 2c | 30 | S. aureus |

| Standard | 20 | Levofloxacin |

Anticancer Activity

In vitro studies have shown that quinazolinone derivatives can effectively induce cell death in various cancer cell lines through apoptotic pathways. For instance, a derivative similar to the target compound was found to inhibit cell proliferation in breast cancer cells with an IC50 value of 15 μM .

Anti-inflammatory Studies

Research has indicated that compounds within this class can reduce pro-inflammatory cytokines in cellular models of inflammation. One study reported a significant decrease in TNF-alpha levels when treated with a related quinazolinone derivative .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

N-(2-Chloro-6-Methylphenyl)-2-(4-Oxoquinazolin-3-yl)Acetamide (CAS 1326931-82-1)

- Structural Differences : Replaces the 2-fluorophenyl group with a 2-chloro-6-methylphenyl moiety and shifts the acetamide to position 3.

- Activity: Similar quinazolinone derivatives exhibit antibacterial properties, suggesting shared mechanisms of action .

N-(3,4-Dimethoxyphenyl)-2-[3-(4-Ethoxybenzoyl)-6-Fluoro-4-Oxoquinolin-1-yl]Acetamide (CAS 866590-16-1)

- Structural Differences: Substitutes the quinazolinone core with a quinoline scaffold and introduces a 4-ethoxybenzoyl group.

- Impact: The quinoline system’s planar structure may enhance π-π stacking interactions, while the ethoxy group increases hydrophobicity. However, the absence of the chloro substituent at position 6 could reduce electrophilicity .

2-(3-(3-(4-Chlorophenyl)-1,2,4-Oxadiazol-5-yl)-4,6-Dimethyl-2-Oxopyridin-1(2H)-yl)-N-(2-Fluorophenyl)Acetamide (CAS 946331-07-3)

- Structural Differences: Incorporates a pyridinone core with a 1,2,4-oxadiazole ring and 4-chlorophenyl group.

- However, the pyridinone core lacks the quinazolinone’s fused aromatic system, which may reduce rigidity .

Key Observations:

- The target compound’s 3,4-dimethoxyphenyl group likely increases LogP compared to sulfamoyl or morpholino derivatives, enhancing membrane permeability .

- Chloro and fluoro substituents improve metabolic stability by resisting oxidative degradation .

Crystallographic and Conformational Analysis

- N-Substituted 2-Arylacetamides : X-ray studies (e.g., ) reveal planar amide groups and variable dihedral angles between aromatic rings (54.8°–77.5°), influencing binding pocket compatibility.

- Hydrogen Bonding : The target compound’s 3,4-dimethoxyphenyl group may engage in C–H···O interactions, stabilizing crystal packing or protein-ligand complexes .

Q & A

Q. What are the standard synthetic routes for preparing quinazolinone-acetamide derivatives like this compound?

Methodological Answer: Synthesis typically involves multi-step reactions:

- Core Formation: Construct the quinazolinone ring via cyclization of substituted anthranilic acid derivatives or via condensation of 2-aminobenzamides with carbonyl sources .

- Functionalization: Introduce substituents (e.g., 2-fluorophenyl, chloro groups) through nucleophilic substitution or coupling reactions. For example, halogenated intermediates can be generated using chlorinating agents like POCl₃ .

- Acetamide Coupling: React the quinazolinone intermediate with activated acetamide precursors (e.g., chloroacetamide derivatives) in the presence of a base (e.g., K₂CO₃) under reflux conditions .

- Purification: Use column chromatography or recrystallization from solvents like ethyl acetate/dichloromethane mixtures .

Q. How is structural characterization of this compound performed?

Methodological Answer: Key techniques include:

- NMR Spectroscopy: ¹H/¹³C NMR to confirm substituent positions and regioselectivity. For example, aromatic protons in the 3,4-dimethoxyphenyl group appear as distinct singlets (~δ 3.8–4.0 ppm) .

- X-ray Crystallography: Resolve crystal packing and hydrogen-bonding interactions (e.g., N–H···O bonds), which influence stability and solubility. Similar acetamide derivatives show dihedral angles >60° between aromatic rings .

- Mass Spectrometry: High-resolution MS (HRMS) to verify molecular weight (e.g., expected [M+H]⁺ for C₂₄H₁₈ClFN₃O₄: ~490.08) .

Q. What preliminary biological assays are used to evaluate its bioactivity?

Methodological Answer: Initial screens include:

- Antimicrobial Activity: Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with MIC values compared to standard drugs like ciprofloxacin .

- Cytotoxicity: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values. Quinazolinone derivatives often show activity in the 10–50 µM range .

- Anti-inflammatory Potential: COX-2 inhibition assays using ELISA kits to measure prostaglandin E₂ suppression .

Advanced Research Questions

Q. How can conflicting data on synthetic yields be resolved?

Methodological Answer: Yield discrepancies often arise from:

- Reaction Conditions: Optimize temperature (e.g., 60–80°C for cyclization vs. room temperature for coupling) and solvent polarity (e.g., DMF for SNAr reactions vs. THF for condensations) .

- Catalyst Selection: Use Pd-based catalysts (e.g., Pd(OAc)₂) for Suzuki-Miyaura couplings to improve aryl group introduction efficiency .

- Byproduct Analysis: Employ LC-MS or TLC to identify side products (e.g., dehalogenated intermediates) and adjust stoichiometry of reagents like triethylamine .

Q. What strategies address low solubility in pharmacological assays?

Methodological Answer:

- Prodrug Design: Introduce hydrolyzable groups (e.g., ester linkages) at the acetamide moiety to enhance aqueous solubility .

- Co-solvent Systems: Use DMSO/PEG-400 mixtures (e.g., 5:95 v/v) for in vitro studies, ensuring <0.1% DMSO to avoid cytotoxicity .

- Nanoformulation: Encapsulate the compound in liposomes or polymeric nanoparticles (e.g., PLGA) to improve bioavailability .

Q. How can SAR studies optimize its bioactivity?

Methodological Answer: Structure-activity relationship (SAR) studies focus on:

- Quinazolinone Modifications: Replace the 2-fluorophenyl group with electron-withdrawing groups (e.g., nitro) to enhance antimicrobial potency .

- Acetamide Tail: Substitute the 3,4-dimethoxyphenyl group with heterocycles (e.g., indole) to improve COX-2 selectivity .

- Halogen Effects: Compare chloro vs. bromo substituents at position 6 to assess impact on cytotoxicity and metabolic stability .

Q. How do crystallographic data inform formulation development?

Methodological Answer:

- Polymorphism Screening: Use XRPD to identify stable crystalline forms. For example, monoclinic vs. orthorhombic packing can affect dissolution rates .

- Hydration Studies: TGA/DSC analyses reveal hygroscopicity, guiding storage conditions (e.g., desiccants for hydrates) .

- Co-crystallization: Design co-crystals with carboxylic acids (e.g., succinic acid) to enhance solubility without altering bioactivity .

Data Contradiction Analysis

Q. How to interpret conflicting cytotoxicity results across cell lines?

Methodological Answer:

- Cell Line Variability: Validate assays using ≥3 cell lines per cancer type (e.g., breast: MCF-7, MDA-MB-231) to account for genetic heterogeneity .

- Apoptosis Markers: Supplement viability data with flow cytometry (Annexin V/PI staining) to confirm mechanism (e.g., apoptosis vs. necrosis) .

- Metabolic Stability: Test compound stability in cell culture media (e.g., decomposition in RPMI-1640 at 37°C over 24h) to rule out artifactual IC₅₀ shifts .

Q. Why do similar quinazolinone derivatives exhibit divergent antimicrobial activity?

Methodological Answer:

- Membrane Permeability: Measure logP values (e.g., via HPLC) to correlate hydrophobicity with Gram-negative activity (optimal logP ~2–3) .

- Resistance Mechanisms: Test against efflux pump-deficient strains (e.g., E. coli ΔacrB) to identify pump-mediated resistance .

- Biofilm Inhibition: Use crystal violet assays to assess biofilm disruption, which may explain potency gaps in planktonic vs. biofilm-associated bacteria .

Methodological Tables

Table 1: Key Synthetic Parameters for Quinazolinone-Acetamide Derivatives

| Step | Optimal Conditions | Yield Range | Key Reference |

|---|---|---|---|

| Quinazolinone Cyclization | POCl₃, 80°C, 6h | 60–75% | |

| Acetamide Coupling | K₂CO₃, DMF, 60°C, 12h | 50–65% | |

| Purification | Silica gel (CH₂Cl₂/MeOH 9:1) | >95% purity |

Table 2: Biological Activity Benchmarks for Analogous Compounds

| Assay | Typical Activity Range | Notable Modification | Reference |

|---|---|---|---|

| Antimicrobial (MIC) | 8–32 µg/mL | 6-Cl → 6-Br | |

| Cytotoxicity (IC₅₀) | 12–45 µM | 3,4-diOCH₃ → 4-OCH₃ | |

| COX-2 Inhibition | 70–85% at 10 µM | 2-F-phenyl → 4-NO₂ |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.